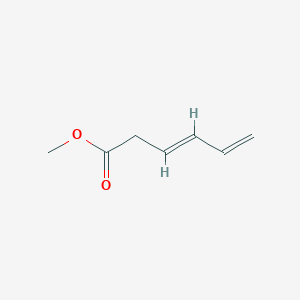

Methyl (3E)-hexa-3,5-dienoate

Description

The Strategic Importance of Conjugated Dienoate Esters as Synthetic Intermediates

Conjugated dienoate esters are a class of organic molecules that have garnered significant attention in the field of organic synthesis. Their strategic importance lies in their versatile reactivity, serving as foundational building blocks for the construction of more complex molecular architectures. The 1,3-diene motif within their structure is a key functional group that participates in a wide array of chemical transformations. nih.gov

One of the most powerful and widely utilized reactions involving conjugated dienes is the Diels-Alder reaction, a [4+2] cycloaddition that forms a six-membered ring. wikipedia.orgnih.gov This reaction is celebrated for its ability to create up to four stereocenters in a single, stereospecific step, offering a reliable method for building molecular complexity. wikipedia.orgnih.govmasterorganicchemistry.com The stereochemical outcome of the Diels-Alder reaction is highly predictable; the configuration of the dienophile and the diene is retained in the final product. masterorganicchemistry.com The rate of the Diels-Alder reaction is enhanced by the presence of electron-withdrawing groups on the dienophile and electron-donating groups on the diene. masterorganicchemistry.com

Beyond the Diels-Alder reaction, conjugated dienoates are valuable substrates in various transition-metal-catalyzed cross-coupling reactions, such as the Heck reaction. psu.edu These reactions are instrumental in forming new carbon-carbon bonds. psu.edu Furthermore, the conjugated system of dienoate esters is a common feature in numerous biologically active natural products, making their synthesis a key objective for synthetic chemists. nih.gov The development of stereoselective methods to prepare conjugated dienes continues to be an active area of research due to their importance as synthetic targets. nih.gov

The utility of these compounds is further expanded through their ability to form organometallic complexes, which can alter the reactivity of the diene and enable novel transformations. thieme-connect.dethieme-connect.de The complexation of a diene to a metal, such as iron, can stabilize the diene, prevent isomerization, and influence the stereochemical course of subsequent reactions. nih.gov

Scope and Academic Relevance of Methyl (3E)-hexa-3,5-dienoate

This compound, with the chemical formula C₇H₁₀O₂ and a molecular weight of approximately 126.16 g/mol , is a specific example of a conjugated dienoate ester that has found its place in academic research. researchgate.netchemspider.com Its academic relevance stems from its utility as a precursor and reactant in various synthetic transformations.

A significant area of research involving this compound is its use in the formation of organometallic complexes. Specifically, it reacts to form tricarbonyl[this compound]iron complexes. thieme-connect.de These iron complexes are valuable intermediates in organic synthesis, as the iron carbonyl moiety can act as a protecting group for the diene system, preventing isomerization and allowing for selective manipulations of other parts of the molecule. nih.gov The complexation can also influence the stereoselectivity of reactions at centers adjacent to the diene. thieme-connect.de

The diene functionality of this compound makes it a substrate for cycloaddition reactions, most notably the Diels-Alder reaction. The reactivity of the diene in such reactions is influenced by factors like solvent polarity and the presence of Lewis acid catalysts.

Furthermore, the synthesis of derivatives of hexa-3,5-dienoic acid, such as its methyl ester, is of interest. For instance, the esterification of hexa-3,5-dienoic acid can be achieved using methanol (B129727) and sulfuric acid. The reduction of methyl 3,5-hexadienoate using reagents like lithium aluminum hydride (LiAlH₄) provides access to the corresponding alcohol, (3E)-hexa-3,5-dien-1-ol, which is also a useful synthetic intermediate.

Below are tables summarizing the key properties and representative research findings for this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₇H₁₀O₂ |

| Molecular Weight | 126.16 g/mol researchgate.net |

| Melting Point | Not available chemsynthesis.com |

| Boiling Point | Not available chemsynthesis.com |

| Density | Not available chemsynthesis.com |

| SMILES | C=C/C=C/CC(OC)=O researchgate.net |

| InChIKey | FFACAHMRMSJQDK-SNAWJCMRBX chemsynthesis.com |

Table 2: Selected Research Applications of this compound and Related Compounds

| Reaction Type | Reactants | Catalyst/Reagents | Product | Yield |

| Organometallic Complexation | Tricarbonyl[methyl (3R)-hexa-3,5-dienoate]iron, iPr₂NH, BuLi, MeI | - | Tricarbonyl[methyl (2R,3R)-2-methylhexa-3,5-dienoate]iron | 72% thieme-connect.de |

| Diels-Alder Reaction | (3E)-hexa-3,5-dien-1-ol (related compound), Dienophile | Lewis acids (e.g., BF₃·Et₂O) | Cycloadduct | Enhanced rates |

| Reduction | Methyl 3,5-hexadienoate | LiAlH₄ | (3E)-hexa-3,5-dien-1-ol | - |

| Gold-Catalyzed C(sp²)–C(sp³) Coupling | Ethyl 2-diazobut-3-enoate, (E)-trimethyl(styryl)silane | JohnPhosAuCl, NaBArF₄ | (2E,5E)-6-phenylhexa-2,5-dienoate | 85% nih.gov |

| Heck Reaction | (Z)-buta-1,3-dien-1-yl nonaflate, Methyl vinyl ketone | Pd(OAc)₂, LiCl, Et₃N | (3E, 5Z)-octa-3,5,7-trien-2-one | 72% psu.edu |

Structure

3D Structure

Properties

IUPAC Name |

methyl (3E)-hexa-3,5-dienoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O2/c1-3-4-5-6-7(8)9-2/h3-5H,1,6H2,2H3/b5-4+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFACAHMRMSJQDK-SNAWJCMRSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC=CC=C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)C/C=C/C=C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

126.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32775-94-3 | |

| Record name | methyl (3E)-hexa-3,5-dienoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Ii. Advanced Synthetic Methodologies for the 3e Hexa 3,5 Dienoate Structural Motif

Precision Stereoselective Synthesis of Dienoate Esters

Achieving high stereoisomeric purity in dienoate esters requires synthetic methods that offer exceptional control over the formation of carbon-carbon double bonds. The following subsections explore powerful palladium-catalyzed cross-coupling reactions and classic olefination strategies that have been refined for stereocontrol.

Palladium-catalyzed cross-coupling reactions are indispensable tools for the formation of C-C bonds, offering mild reaction conditions and high functional group tolerance. wikipedia.orgnih.gov These methods are particularly effective for constructing conjugated diene systems with defined stereochemistry. The catalytic cycle for these reactions generally involves three key steps: oxidative addition, transmetalation, and reductive elimination. nih.govyoutube.com The catalyst, typically a palladium(0) species, is often generated in situ from a more stable palladium(II) salt. youtube.com

The Negishi coupling is a powerful transition metal-catalyzed reaction that forms carbon-carbon bonds by coupling organozinc compounds with organic halides or triflates. wikipedia.org A palladium(0) complex is most commonly used as the catalyst. wikipedia.org A key advantage of the Negishi coupling is its high reactivity and functional group tolerance, making it ideal for joining complex molecular fragments in natural product synthesis. wikipedia.org Crucially for the synthesis of dienoates, the reaction proceeds with a high degree of stereoretention, meaning the geometry of the starting alkenyl halide and alkenylzinc reagents is preserved in the final diene product.

This method has been successfully employed to prepare all four stereoisomers of ethyl undeca-2,4-dienoate with isomeric purity of ≥ 98%. nih.gov This high level of stereocontrol demonstrates the utility of the Negishi coupling for accessing specific, geometrically pure dienoate isomers, a critical requirement for synthesizing molecules like Methyl (3E)-hexa-3,5-dienoate. nih.gov Organozinc reagents are sensitive to moisture and air, necessitating that the reaction be performed in an oxygen- and water-free environment. wikipedia.org

📊 Table 1: Stereoselective Dienoate Synthesis via Negishi Coupling

| Entry | Alkenyl Halide | Organozinc Reagent | Catalyst | Product Stereoisomer | Stereoisomeric Purity |

| 1 | Ethyl (E)-β-bromoacrylate | (E)-1-Heptenylzinc chloride | Pd(PPh₃)₄ | Ethyl (2E,4E)-undeca-2,4-dienoate | ≥ 98% |

| 2 | Ethyl (Z)-β-bromoacrylate | (E)-1-Heptenylzinc chloride | Pd(PPh₃)₄ | Ethyl (2Z,4E)-undeca-2,4-dienoate | ≥ 98% |

| 3 | Ethyl (E)-β-bromoacrylate | (Z)-1-Heptenylzinc chloride | Pd(PPh₃)₄ | Ethyl (2E,4Z)-undeca-2,4-dienoate | ≥ 98% |

| 4 | Ethyl (Z)-β-bromoacrylate | (Z)-1-Heptenylzinc chloride | Pd(PPh₃)₄ | Ethyl (2Z,4Z)-undeca-2,4-dienoate | ≥ 98% |

This table illustrates the high stereoretention of the Negishi coupling in the synthesis of various dienoate stereoisomers, based on findings for ethyl undeca-2,4-dienoate. nih.gov

The Suzuki-Miyaura coupling is one of the most widely used palladium-catalyzed reactions, forming C-C bonds by coupling an organoboron species (like a boronic acid or ester) with an organic halide or triflate in the presence of a base. nih.govdntb.gov.uaorganic-chemistry.org Like the Negishi coupling, the Suzuki reaction generally proceeds with retention of configuration at the double bonds of both coupling partners. This makes it a powerful tool for stereocontrolled synthesis of conjugated dienes.

For the synthesis of a (3E)-hexa-3,5-dienoate motif, a typical strategy would involve the coupling of a stereodefined vinylboronic acid or ester with a stereodefined vinyl halide. The choice of palladium catalyst, ligands, base, and solvent can be optimized to ensure efficient coupling and prevent isomerization, thereby maintaining high stereochemical integrity. nih.govorganic-chemistry.org While conventional bases like alkoxides and carbonates have been used, the use of cesium fluoride (B91410) (CsF) or tetrabutylammonium (B224687) fluoride ((n)Bu₄NF) as a promoter base has been shown to improve selectivity, yielding dienoates with ≥ 98% stereoselectivity. nih.gov

📊 Table 2: Stereocontrol in Dienoate Synthesis via Suzuki Coupling

| Entry | Vinylboron Species | Vinyl Halide | Base | Product Stereoisomer | Stereochemical Outcome |

| 1 | (E)-Prop-1-en-1-ylboronic acid | Methyl (E)-3-bromoacrylate | K₂CO₃ | Methyl (2E,4E)-hexa-2,4-dienoate | High Retention |

| 2 | (Z)-Prop-1-en-1-ylboronic acid | Methyl (E)-3-bromoacrylate | CsF | Methyl (2E,4Z)-hexa-2,4-dienoate | High Retention |

| 3 | (E)-Prop-1-en-1-ylboronic acid | Methyl (Z)-3-bromoacrylate | K₂CO₃ | Methyl (2Z,4E)-hexa-2,4-dienoate | High Retention |

| 4 | (Z)-Prop-1-en-1-ylboronic acid | Methyl (Z)-3-bromoacrylate | CsF | Methyl (2Z,4Z)-hexa-2,4-dienoate | High Retention |

This conceptual table outlines how the Suzuki coupling can be used to control the stereochemistry of the final dienoate product by selecting starting materials with defined double bond geometries.

Olefination reactions, which form carbon-carbon double bonds by reacting a carbonyl compound with a phosphorus-stabilized carbanion, are fundamental in organic synthesis. The Horner-Wadsworth-Emmons (HWE) reaction and its variants are particularly useful for the stereoselective synthesis of α,β-unsaturated esters and, by extension, conjugated dienoates.

The Horner-Wadsworth-Emmons (HWE) reaction involves the reaction of a stabilized phosphonate (B1237965) carbanion with an aldehyde or ketone to form an alkene. wikipedia.org A significant feature of the standard HWE reaction is its strong preference for producing the (E)-alkene. wikipedia.orgnrochemistry.com This high E-selectivity arises from thermodynamic control, where the intermediates leading to the more stable trans-alkene are favored. nrochemistry.comorganic-chemistry.org

For the synthesis of a (3E)-hexa-3,5-dienoate structural motif, the HWE reaction could be employed by reacting an appropriate phosphonate ylide with an α,β-unsaturated aldehyde, such as acrolein. The stabilized phosphonate carbanion ensures the formation of the new double bond with predominantly E-geometry. The versatility and reliability of the HWE reaction make it a cornerstone for constructing E-configured double bonds within polyene systems. researchgate.net

📊 Table 3: Typical E-Selectivity in the Horner-Wadsworth-Emmons Reaction

| Entry | Phosphonate Reagent | Aldehyde | Base | Product | Typical E/Z Ratio |

| 1 | Triethyl phosphonoacetate | Acrolein | NaH | Ethyl (2E,4E)-penta-2,4-dienoate | >95:5 |

| 2 | Triethyl phosphonoacetate | Crotonaldehyde | NaH | Ethyl (2E,4E)-hexa-2,4-dienoate | >95:5 |

| 3 | Trimethyl phosphonocrotonate | Formaldehyde | NaOMe | Methyl (3E)-penta-3,5-dienoate | >95:5 |

This table shows representative examples of the HWE reaction, highlighting its characteristic high selectivity for the (E)-alkene product.

To complement the E-selective HWE reaction, methods for producing (Z)-alkenes are essential. The Still-Gennari (SG) olefination is a powerful modification of the HWE reaction that selectively produces (Z)-olefins. nrochemistry.combohrium.com This method utilizes phosphonate reagents with electron-withdrawing groups, typically bis(2,2,2-trifluoroethyl)phosphonoacetates, and a strong base system such as potassium bis(trimethylsilyl)amide (KHMDS) with 18-crown-6. bohrium.commdpi.com

The electron-withdrawing trifluoroethyl groups accelerate the elimination of the oxaphosphetane intermediate, favoring the kinetically controlled pathway that leads to the Z-isomer. nrochemistry.com This reaction is highly valuable for accessing specific stereoisomers that are difficult to obtain through other means. The SG olefination has proven to be a reliable method for synthesizing (2Z,4E)-dienoic esters. nih.gov However, research indicates that while the SG olefination is excellent for certain isomers, it has limitations in preparing (2E,4Z) or (2Z,4Z) isomers with high selectivity. nih.gov

📊 Table 4: Z-Selective Synthesis via Still-Gennari Olefination

| Entry | Phosphonate Reagent | Aldehyde | Base/Additive | Product | Typical Z/E Ratio |

| 1 | Methyl bis(2,2,2-trifluoroethyl)phosphonoacetate | Crotonaldehyde | KHMDS / 18-crown-6 | Methyl (2Z,4E)-hexa-2,4-dienoate | >95:5 |

| 2 | Ethyl bis(2,2,2-trifluoroethyl)phosphonoacetate | Cinnamaldehyde | KHMDS / 18-crown-6 | Ethyl (2Z,4E)-5-phenylpenta-2,4-dienoate | >90:10 |

| 3 | Methyl bis(2,2,2-trifluoroethyl)phosphonoacetate | Benzaldehyde | KHMDS / 18-crown-6 | Methyl (Z)-cinnamate | >98:2 nih.gov |

This table presents examples of the Still-Gennari olefination, demonstrating its high selectivity for the (Z)-alkene product, which is complementary to the standard HWE reaction.

Biocatalytic Approaches to Enantiopure Dienoates

Biocatalysis has emerged as a powerful tool for the synthesis of enantiomerically pure compounds, offering mild reaction conditions and high selectivity. sciforschenonline.orgresearchgate.net

The yeast Candida parapsilosis ATCC 7330 has been effectively utilized for the deracemization of racemic α-hydroxy esters. researchgate.net This process involves the stereoselective oxidation of one enantiomer to a keto intermediate, followed by the stereospecific reduction of this intermediate to yield the desired single enantiomer. researchgate.net While the direct deracemization of this compound is not explicitly detailed, the principle has been demonstrated with structurally related compounds. For instance, racemic alkyl-2-hydroxy-4-arylbut-3-ynoates have been successfully deracemized to the corresponding (S)-enantiomers with excellent enantiomeric excess (up to >99%) and good isolated yields (up to 81%) using C. parapsilosis ATCC 7330. researchgate.net This methodology highlights the potential for producing enantiopure dienoates bearing hydroxyl functionalities.

The process relies on the S-specific carbonyl reductase enzyme present in Candida parapsilosis ATCC 7330, which can be a useful model for studying human carbonyl reductase. digitellinc.com The efficiency of this microbial system in deracemizing various substrates underscores its potential applicability to the synthesis of chiral dienoates.

Table 1: Examples of Deracemization using Candida parapsilosis ATCC 7330

| Substrate | Product | Enantiomeric Excess (ee) | Isolated Yield |

| Racemic alkyl-2-hydroxy-4-arylbut-3-ynoates | (S)-alkyl-2-hydroxy-4-arylbut-3-ynoates | up to >99% | up to 81% researchgate.net |

| Racemic (3E)-alkyl-4-(hetero-2-yl)-2-hydroxybut-3-enoates | (S)-enantiomer | up to >99% | up to 79% researchgate.net |

| Racemic ethyl ester of 2-hydroxy-4-phenylbutanoic acid | (S)-enantiomer | >99% | 85-90% researchgate.net |

Regio- and enantioselective biotransformations offer a direct route to chiral hydroxy-dienoates. These methods often employ whole-cell or isolated enzyme systems to introduce hydroxyl groups with high stereocontrol. One powerful approach involves the use of modular cascade biocatalysis. nih.gov For example, engineered Escherichia coli cells have been developed to perform one-pot conversions of terminal alkenes to chiral α-hydroxy acids and 1,2-amino alcohols. nih.gov This is achieved through a series of enzymatic reactions, including epoxidation and subsequent ring-opening.

Another strategy involves the β-oxidation cycle in microorganisms, which can be harnessed for the production of optically active β-hydroxy acids. mdpi.com These chiral building blocks are valuable in the synthesis of various bioactive compounds. The versatility of biocatalytic methods, including reductions of β-ketoesters and hydrations of α,β-unsaturated acids, provides a range of options for accessing enantiomerically pure hydroxy-dienoates. mdpi.com

Stereospecific Synthesis via Carbonylation of Alkynyl Epoxides

A stereospecific route to 5-hydroxy-2,3-dienoate esters involves the palladium-catalyzed carbonylation of alkynyl epoxides. acs.orgnih.gov This reaction proceeds in the presence of carbon monoxide and methanol (B129727), yielding methyl 5-hydroxy-2,3-pentadienoates in good yields. acs.orgnih.gov The process is catalyzed by palladium complexes such as (MePh₂)₄Pd. acs.orgnih.gov This methodology is significant as it allows for the stereospecific conversion of a readily available starting material into a functionalized dienoate. The development of catalysts for regio- and enantioselective carbonylation of epoxides is an active area of research. cornell.edu

Table 2: Carbonylation of Alkynyl Epoxides

| Catalyst | Reactants | Product | Yield |

| (MePh₂)₄Pd | Alkynyl oxiranes, CO, Methanol | Methyl 5-hydroxy-2,3-pentadienoates | Good acs.orgnih.gov |

Transition Metal-Catalyzed Bond-Forming Reactions

Transition metal catalysis provides efficient and selective methods for the construction of carbon-carbon bonds, which are essential for the synthesis of complex molecules like dienoates.

Palladium-Catalyzed Approaches to this compound

Palladium catalysts are widely used for the synthesis of 1,3-dienes. One such approach involves the reaction of allenes with aryl or vinylic halides. nih.gov This reaction, typically catalyzed by a palladium complex such as Pd(dba)₂ in the presence of a base like potassium carbonate, can produce dienes in good to excellent yields. nih.gov While this specific reaction may not directly yield this compound, the underlying principle of palladium-catalyzed coupling with allenes represents a viable strategy for constructing the dienoate backbone.

Oxidative Carbon-Carbon Bond Forming Cascade Reactions Involving Allenes and Dienoates

Palladium-catalyzed oxidative C-C bond-forming cascade reactions of allenes have been developed for the efficient synthesis of functionalized cross-conjugated polyenes. nih.govacs.org These reactions can involve the coupling of an enallene with an allenyne, followed by carbocyclization of the resulting palladium intermediate. nih.govacs.org This cascade process allows for the highly regio- and stereoselective formation of polyenes under aerobic conditions, using environmentally friendly O₂ as the terminal oxidant. nih.govacs.org

A highly efficient palladium-catalyzed oxidative cascade reaction of enallenes can lead to the formation of four C-C bonds in a single pot. acs.org This process involves a sequence of carbonylation, carbocyclization, and alkynylation, demonstrating the power of cascade reactions to rapidly build molecular complexity from simple starting materials. acs.org The versatility of these methods in accommodating various functionalized allenes and dienoates makes them attractive for the synthesis of complex polyene structures. acs.org

Ruthenium-Catalyzed Linear Cross-Dimerizations Leading to Dienoates

Ruthenium(0) complexes have emerged as effective catalysts for the linear cross-dimerization of conjugated dienes and acrylates, providing a direct route to dienoate structures. Novel naphthalene (B1677914) complexes of Ru(0), specifically those with Ru(η⁶-naphthalene)(cyclic diene) ligands, have demonstrated high catalytic activity in these transformations. nii.ac.jp

One notable catalyst, a dibenzocyclooctatetraene complex, has shown exceptional performance in the cross-dimerization of 1,3-pentadiene (B166810) and methyl acrylate (B77674). nii.ac.jp This reaction yields the corresponding cross-dimers in high yield, showcasing the potential of this method for the synthesis of functionalized dienoates. The reaction conditions and outcomes are summarized in the table below.

| Catalyst | Diene | Acrylate | Yield (%) | Branch/Linear Ratio | Time (h) | Temperature (°C) |

| Ru(η⁶-naphthalene)(dibenzocyclooctatetraene) | 1,3-Pentadiene | Methyl Acrylate | 99 | 77/23 | 1 | 50 |

This catalytic system highlights the efficiency and regioselectivity that can be achieved in the synthesis of dienoates through ruthenium-catalyzed cross-dimerization. nii.ac.jp

Isomerization and Double Bond Transposition Strategies

Isomerization and transposition reactions offer alternative pathways to conjugated dienoates by rearranging the double bonds of unconjugated precursors or transforming related functional groups.

The isomerization of unactivated internal alkynes to the corresponding 1,3-dienes can be effectively catalyzed by rhodium/binap complexes. rsc.org This method provides a route to conjugated diene systems from readily available alkyne starting materials. The reaction is promoted by the presence of an azomethine imine. rsc.org While this method focuses on the formation of the diene backbone, subsequent esterification would be required to obtain the dienoate.

The synthesis of β,γ-unsaturated esters, such as a precursor to (E)-hexa-3,5-dienoic acid, can be achieved through the deconjugation of α,β-unsaturated esters. This process involves the use of a strong base, such as lithium diisopropylamide (LDA), to deprotonate the α,β-unsaturated ester at the γ-position, forming a dienolate intermediate. Subsequent kinetic protonation of this dienolate at the α-carbon leads to the formation of the deconjugated β,γ-unsaturated ester.

This α-protonation of the dienolate is a key step in yielding deconjugated carbonyl compounds. The principle relies on the selective protonation at the α-carbon, which is often favored under kinetically controlled conditions. This strategy allows for the conversion of a thermodynamically more stable conjugated system into a less stable, but synthetically useful, unconjugated isomer.

The transformation of a dienone to a dienoate can be conceptualized through a 1,2-carbonyl transposition. While the direct conversion is not commonly documented, the principle of moving a carbonyl group to an adjacent carbon can be applied. A modern approach to 1,2-carbonyl transposition involves a one- or two-pot protocol where a ketone is first converted to its corresponding alkenyl triflate. nih.govnih.gov This intermediate then undergoes a palladium- and norbornene-catalyzed regioselective α-amination and ipso-hydrogenation. nih.govnih.gov The resulting "transposed enamine" can then be hydrolyzed to yield the product with the carbonyl group shifted to the adjacent carbon. nih.govnih.gov

In the context of a dienone, this methodology could theoretically be applied to transpose the ketone functionality, which could then be followed by an oxidation step (if necessary) and esterification to yield the desired dienoate. This multi-step sequence represents a strategic, albeit indirect, route from a dienone to a dienoate. The dienone-phenol rearrangement is another related transformation where a cyclic dienone rearranges to a phenol (B47542) in the presence of acid, involving a 1,2-shift of a group. wikipedia.orgijrar.orgpw.liveslideshare.netscribd.com This highlights the principle of skeletal rearrangements in dienone systems.

Iii. Reactivity Patterns and Mechanistic Insights of Methyl 3e Hexa 3,5 Dienoate and Conjugated Dienoate Systems

Pericyclic Reactions: Diels-Alder Cycloadditions

The Diels-Alder reaction, a cornerstone of organic synthesis, is a [4+2] cycloaddition that forms a six-membered ring. As a conjugated dienoate, Methyl (3E)-hexa-3,5-dienoate is a versatile substrate for this reaction, participating in various forms of Diels-Alder cycloadditions to generate complex cyclic structures with significant regio- and stereochemical control.

This compound and its derivatives engage in intermolecular Diels-Alder reactions with a range of dienophiles. The efficiency and selectivity of these reactions are highly dependent on the nature of the reactants and the reaction conditions. For instance, reactions conducted in aqueous media often show significantly enhanced rates compared to those in hydrocarbon solvents.

A study highlighted the difference in reactivity of methyl (E)-3,5-hexadienoate in toluene (B28343) versus its corresponding carboxylate salt, sodium (E)-3,5-hexadienoate, in water. While the methyl ester reacts at a negligible rate in toluene at room temperature, the sodium salt in an aqueous solution reacts efficiently with dienophiles like 2,6-dimethylbenzoquinone (B1208291) and 2,5-dimethylbenzoquinone at ambient temperature. acs.org This rate enhancement in water is a recognized phenomenon in Diels-Alder reactions, often attributed to hydrophobic effects and enhanced hydrogen bonding interactions. ias.ac.in

The orientation of the diene and dienophile in the transition state dictates the regiochemistry of the Diels-Alder adduct. masterorganicchemistry.com When unsymmetrical dienes react with unsymmetrical dienophiles, two primary regioisomers, often referred to as "ortho" (1,2-substituted) and "para" (1,4-substituted), are generally favored over the "meta" (1,3-substituted) product. masterorganicchemistry.com

In the reaction of sodium (E)-3,5-hexadienoate with 2,6-dimethylbenzoquinone in water, excellent regiochemical control was observed, yielding the adduct where the substituents are in a "para" arrangement. acs.org Similarly, high regioselectivity is a common feature in ionic Diels-Alder reactions. mdpi.com

Diastereoselectivity, specifically the endo/exo selectivity, is another critical aspect. The "endo rule" often predicts the major product, where the substituents of the dienophile are oriented towards the diene's π-system in the transition state. This preference is particularly strong in reactions involving cyclic dienes. libretexts.org In the case of the aqueous Diels-Alder reaction of sodium (E)-3,5-hexadienoate, the initially formed cis-fused adducts were found to equilibrate to the more thermodynamically stable trans-fused systems. acs.org The table below summarizes the reaction of sodium (E)-3,5-hexadienoate with different benzoquinones.

| Dienophile | Reaction Medium | Key Observation | Reference |

|---|---|---|---|

| 2,6-Dimethylbenzoquinone | 2 M Aqueous Solution | Efficient reaction with excellent regiochemical control. | acs.org |

| 2,5-Dimethylbenzoquinone | 2 M Aqueous Solution | Efficient reaction leading to the corresponding adduct. | acs.org |

| 2,6-Dimethylbenzoquinone | Toluene (with Methyl Ester) | Negligible reaction rate at room temperature. | acs.org |

The rate and selectivity of Diels-Alder reactions are governed by a combination of electronic and steric factors. libretexts.orgresearchgate.net Normal electron-demand Diels-Alder reactions are facilitated by electron-donating groups on the diene and electron-withdrawing groups on the dienophile. libretexts.org The ester group in this compound acts as an electron-withdrawing group, which can influence its reactivity compared to unsubstituted dienes.

Steric hindrance can significantly impact the accessibility of the s-cis conformation required for the reaction and can influence the facial selectivity of the cycloaddition. libretexts.org For some polysubstituted dienes, severe steric hindrance can prevent the s-cis conformation, thus inhibiting the Diels-Alder reaction. researchgate.net In reactions involving bulky reactants, steric repulsion in the transition state can dictate the regiochemical and stereochemical outcome, sometimes leading to unusual product distributions. researchgate.netrsc.org

Lewis acids are widely used to catalyze Diels-Alder reactions, enhancing both the reaction rate and selectivity. ias.ac.inmdpi.com They function by coordinating to the dienophile, typically to a carbonyl group, which lowers the energy of the dienophile's Lowest Unoccupied Molecular Orbital (LUMO). mdpi.comnih.gov This reduction in the HOMO-LUMO energy gap between the diene and dienophile accelerates the reaction. mdpi.com

Lewis acids like aluminum chloride (AlCl₃) and boron trifluoride (BF₃) have been shown to significantly lower the activation energy for reactions between dienes like butadiene and dienophiles such as methyl acrylate (B77674). researchgate.netmdpi.comsmu.edu The catalyst not only increases the reaction rate but also often enhances the preference for the endo adduct and improves regioselectivity. ias.ac.innih.gov For instance, the thermal Diels-Alder reaction of 2,4-hexadienol with methyl acrylate is unselective, but when mediated by a chiral bimetallic Lewis acid, the reaction proceeds with complete control of regio-, diastereo-, and enantioselectivity, yielding a single adduct. usask.canih.gov The bulkiness of the Lewis acid catalyst can also be a tool to control stereoselectivity; for example, a bulky catalyst like B(C₆F₅)₃ can promote the formation of the exo-cycloadduct, whereas a smaller catalyst like AlCl₃ favors the endo product. rsc.org

| Catalyst Type | Mechanism of Action | Effect on Reaction | Reference |

|---|---|---|---|

| Standard Lewis Acids (e.g., AlCl₃, BF₃) | Coordinates to dienophile, lowering LUMO energy. | Increases reaction rate, enhances endo selectivity and regioselectivity. | ias.ac.inmdpi.comsmu.edu |

| Chiral Bimetallic Lewis Acid | Simultaneous coordination of diene and dienophile to a chiral template. | Complete control of regio-, diastereo-, and enantioselectivity. | nih.gov |

| Bulky Lewis Acids (e.g., B(C₆F₅)₃) | Steric influence on the transition state. | Can favor the formation of the exo adduct over the endo adduct. | rsc.org |

When the diene and dienophile moieties are present within the same molecule, an intramolecular Diels-Alder (IMDA) reaction can occur, forming two rings in a single step. organicreactions.orgmasterorganicchemistry.com This strategy is exceptionally powerful for the synthesis of complex polycyclic molecules. organicreactions.org Derivatives of hexa-3,5-dienoate are excellent substrates for IMDA reactions.

For example, substituted 3,5-hexadienyl acrylates undergo thermolysis to initiate an IMDA reaction. nih.govresearchgate.net In these systems, the diene is the hexadienyl portion and the dienophile is the acrylate. The reaction leads to the formation of bicyclic lactones. A notable finding in the study of these reactions is that the six-atom tether connecting the diene and dienophile can adopt a boat-like conformation in the transition state, driven by the preference to maintain the ester group's orbital overlap. nih.gov This conformational preference can lead to unusual and highly controlled diastereoselectivity in the resulting fused-ring systems. nih.govresearchgate.net The IMDA reaction generally works best when forming five- or six-membered rings in addition to the newly formed cyclohexene (B86901) ring. masterorganicchemistry.com

The ionic Diels-Alder reaction is a variation that involves cationic species, leading to highly accelerated and often very selective cycloadditions under mild conditions. mdpi.comnih.gov This reaction typically involves the reaction of a diene with an α,β-unsaturated acetal (B89532) or ketal that is activated by a Lewis or Brønsted acid to form a stabilized cationic dienophile. nih.govrsc.org

Derivatives of hexa-3,5-dienol are effective dienes in these reactions. For instance, the trimethylsilyl (B98337) (TMS) and tert-butyldimethylsilyl (TBDMS) ethers of hexa-3,5-dien-1-ol (B11719539) react with enones, such as cyclohexenones and methyl vinyl ketone, in the presence of a catalytic amount of trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf). rsc.org This process, known as a Gassman-type ionic Diels-Alder reaction, yields trans-fused octalin systems. rsc.org A key advantage of this methodology is the high degree of stereocontrol. The stereostructure of the resulting adducts can be unambiguously confirmed through techniques like X-ray crystallography, which is crucial for stereostructural elucidation in the synthesis of complex natural products. rsc.org

Intermolecular Diels-Alder Reactions with Varied Dienophiles

Olefin Metathesis Reactions

Olefin metathesis has emerged as a powerful tool for the formation of carbon-carbon double bonds. In the context of conjugated dienoate systems like this compound, these reactions offer pathways to complex molecular architectures. The reactivity in metathesis is highly dependent on the catalyst, substrate, and reaction conditions.

Cross-metathesis (CM) between conjugated dienes and electron-deficient olefins is a valuable transformation for synthesizing extended polyene systems. However, achieving high selectivity can be challenging due to the presence of multiple reactive sites in the diene. Research has shown that using 1,3-dienes with a sterically hindered internal double bond can lead to moderate to good yields of the desired cross-metathesis products. researchgate.net Competing reactions, such as cleavage of the internal double bond, can lower the efficiency for terminal monosubstituted 1,3-dienes. researchgate.net

Studies comparing the chemoselectivity of different 1,3-dienic carbonyl derivatives in cross-metathesis reactions have revealed significant differences. Specifically, reactions involving 1,3-dienic amides exhibit higher chemoselectivity compared to their corresponding 1,3-dienic ester counterparts. researchgate.netresearchgate.net This distinction is crucial when designing synthetic routes that require selective functionalization of one double bond in the presence of the other. The higher chemoselectivity of amides suggests that the nature of the carbonyl substituent influences the electronic properties or coordination behavior of the diene system with the ruthenium catalyst, thereby directing the reaction pathway more effectively.

Table 1: Chemoselectivity in Cross-Metathesis of Dienoic Esters vs. Amides This table is illustrative, based on the qualitative findings that amides are more chemoselective than esters.

| Substrate Type | Partner Olefin | Catalyst | Typical Outcome | Reference |

|---|---|---|---|---|

| 1,3-Dienic Ester | Various | Grubbs-Hoveyda | Mixture of products, lower chemoselectivity | researchgate.netresearchgate.net |

Steric hindrance plays a pivotal role in governing the regioselectivity of cross-metathesis reactions involving polyenes. By strategically introducing bulky substituents near one of the double bonds, the catalyst can be directed to react preferentially at the less sterically encumbered site. organic-chemistry.org For instance, protecting a nearby alcohol group in a diene with a bulky silyl (B83357) group can effectively shield the adjacent double bond, forcing the metathesis to occur at a more remote double bond. organic-chemistry.org This strategy prevents undesired cleavage of the internal double bond in conjugated systems, a common side reaction with less substituted dienes. researchgate.net The introduction of bulky groups near one of the diene's double bonds provides a reliable method for achieving high regioselectivity in the synthesis of complex acyclic structures. organic-chemistry.org

Specialized catalysts have also been developed to tackle sterically hindered olefins, although this can sometimes lead to reduced catalyst stability. researchgate.netfigshare.com The choice of catalyst is therefore critical and must be tailored to the specific steric environment of the substrate.

Table 2: Effect of Steric Hindrance on Regioselectivity of Cross-Metathesis

| Diene Substrate | Bulky Group | Reaction Site | Outcome | Reference |

|---|---|---|---|---|

| Hexa-1,5-dien-3-ol | None | C1-C2 and C5-C6 | Mixture of products | organic-chemistry.org |

| Hexa-1,5-dien-3-ol protected with TBDPS or TBDMS | TBDPS or TBDMS at C3 | C5-C6 double bond | Selective metathesis at the remote double bond | organic-chemistry.org |

In addition to cross-metathesis, conjugated dienes can undergo homodimerization reactions. Specific ruthenium-based catalysts containing a cyclometalated N-heterocyclic carbene (NHC) ligand have been shown to be highly effective for the Z-selective homodimerization of (3E)-1,3-dienes. nih.gov These catalysts exhibit a pronounced chemoselectivity for terminal alkenes, which allows for controlled dimerization even in the presence of internal double bonds. nih.gov This methodology provides a direct route to symmetric polyene structures with defined stereochemistry, which are valuable building blocks in organic synthesis. Computational studies suggest that the reaction proceeds via a diene-first pathway. nih.gov

Chemoselective Cross-Metathesis with Electron-Deficient Dienes

Transformations of the Unsaturated Moiety

The conjugated diene system in this compound is a site of rich chemical reactivity, susceptible to a variety of transformations, most notably electrophilic additions.

Conjugated dienes react with electrophiles, such as hydrogen halides (HBr, HCl), in a manner distinct from simple alkenes. youtube.com The reaction proceeds through a resonance-stabilized allylic carbocation intermediate, which leads to the formation of two major products: the 1,2-adduct and the 1,4-adduct. libretexts.orglibretexts.org

The mechanism begins with the protonation of one of the double bonds at a terminal carbon. libretexts.org For a diene like this compound, protonation at C6 would yield a more stable secondary, resonance-stabilized allylic carbocation with the positive charge delocalized between C5 and C3.

Step 1: Protonation. The pi bond attacks the electrophile (e.g., H+ from HBr), adding it to a terminal carbon (C6) to form the most stable carbocation, which is an allylic cation. libretexts.org

Step 2: Nucleophilic Attack. The nucleophile (e.g., Br-) can then attack either of the carbons bearing a partial positive charge in the resonance hybrid. libretexts.org

Attack at the central carbon (C5) results in the 1,2-addition product .

Attack at the terminal carbon (C3) results in the 1,4-addition product .

The ratio of these products is often dependent on the reaction temperature. youtube.com At lower temperatures, the reaction is under kinetic control, and the 1,2-adduct, which is typically formed faster due to the proximity of the nucleophile to the initially formed carbocation, is the major product. youtube.com At higher temperatures, the reaction is under thermodynamic control, allowing the system to reach equilibrium. Under these conditions, the more stable of the two products, often the 1,4-adduct with a more substituted internal double bond, becomes the major product. youtube.com

Table 3: Products of Electrophilic Addition to a Conjugated Diene System

| Reaction Type | Point of Nucleophilic Attack | Product Type | Controlling Factor |

|---|---|---|---|

| 1,2-Addition | Carbon adjacent to protonation site | Kinetic Product | Lower activation energy, favored at low temperatures |

Catalytic Hydrogenation of the Diene and Ester Functionality

The catalytic hydrogenation of conjugated dienoates such as this compound presents multiple pathways, allowing for the selective reduction of the carbon-carbon double bonds or the complete reduction of both the diene system and the ester functionality. The selectivity of the hydrogenation is highly dependent on the choice of catalyst, solvent, and reaction conditions, including temperature and hydrogen pressure.

Research into the hydrogenation of structurally similar compounds, such as methyl and butyl sorbate (B1223678), provides significant insights into the reactivity of this compound. For instance, the selective hydrogenation of the conjugated diene system while preserving the ester group is a key transformation. A notable example is the highly selective hydrogenation of butyl sorbate to butyl cis-hex-3-enoate. researchgate.net This reaction is efficiently catalyzed by a Cp-ruthenium (II) half-sandwich complex, [CpRu(butyl sorbate)]Tf. Optimal selectivity, reaching up to 98%, is achieved under specific heterogeneous conditions, demonstrating the potential for precise control over the reduction process. researchgate.net The choice of solvent has been shown to have a considerable impact on catalyst activity. In studies involving the photoactivated chromium hexacarbonyl, Cr(CO)6, as a catalyst for the hydrogenation of methyl sorbate, a solvent mixture of cyclohexane (B81311) and acetonitrile (B52724) was found to significantly enhance the reaction rate compared to the use of either solvent alone. acs.org

Conversely, under harsher conditions or with different catalytic systems, both the diene and the ester functionalities can be reduced. The reduction of an ester group typically yields a primary alcohol. This process, however, generally requires more forcing conditions than the hydrogenation of carbon-carbon double bonds. The chemoselectivity of the hydrogenation process is therefore a critical consideration in the synthetic application of conjugated dienoates.

Radical and Ionic Polymerization Initiated at the Dienyl System

The conjugated diene structure of this compound makes it a candidate for polymerization through both radical and ionic mechanisms. The method of initiation significantly influences the structure and properties of the resulting polymer. Polymerization typically proceeds via addition to the dienyl system, with the potential for 1,2- or 1,4-addition, which dictates the placement of the remaining double bond in the polymer backbone.

Radical Polymerization:

In radical polymerization, an initiator, often an azo compound or a peroxide, is used to generate free radicals that attack the diene system of the monomer. This initiates a chain reaction where monomer units are successively added. The polymerization of conjugated dienes can result in a mixture of microstructures, including 1,4-cis, 1,4-trans, and 1,2-vinyl units. The relative proportions of these structures are influenced by factors such as the polymerization temperature, solvent, and the specific monomer and initiator used. For conjugated dienes, 1,4-addition is often the thermodynamically favored pathway, leading to a polymer with double bonds in the backbone.

Ionic Polymerization:

Ionic polymerization of conjugated dienoates can proceed through either an anionic or a cationic mechanism, though the electron-withdrawing nature of the ester group generally favors anionic polymerization.

Anionic Polymerization: This method is particularly effective for monomers with electron-withdrawing groups and can lead to "living" polymers with well-controlled molecular weights and narrow molecular weight distributions. Research on methyl sorbate has shown that anionic polymerization can be highly stereoselective. For example, the use of a bulky organoaluminum Lewis acid in conjunction with an anionic initiator promotes a highly threo-diastereoselective 1,4-addition polymerization of (E,E)-methyl sorbate. acs.org Lewis pairs, composed of N-heterocyclic olefins and aluminum-based Lewis acids, have also been employed to catalyze the 1,4-selective polymerization of methyl and ethyl sorbates, yielding polymers with high molecular weights and narrow distributions. nih.gov These systems demonstrate a high degree of control over the polymerization process, leading to polymers with specific microstructures.

Cationic Polymerization: While less common for dienoates due to the destabilizing effect of the electron-withdrawing ester group on a propagating carbocation, cationic polymerization can be initiated by strong acids or Lewis acids. Monomers suitable for cationic polymerization typically possess electron-donating substituents that can stabilize the cationic active center. wikipedia.org For conjugated dienoates, the conditions for successful cationic polymerization would need to overcome the deactivating effect of the ester functionality.

Iv. Strategic Applications of Methyl 3e Hexa 3,5 Dienoate in Complex Molecule Synthesis

Methyl (3E)-hexa-3,5-dienoate as a Versatile Synthetic Building Block

Substituted hexa-3,5-dienoic acid methyl esters can be prepared from corresponding dienones through a 1,2-carbonyl transposition using lead(IV) acetate (B1210297) and boron trifluoride–diethyl ether rsc.org. However, detailed research findings on the broader applications of this compound as a versatile synthetic building block are not extensively documented in the available literature.

Dienoate Complexes in Organometallic Synthesis

The synthesis and chemistry of tricarbonyl(diene)iron complexes are well-established fields in organometallic chemistry, with applications in natural product synthesis uwindsor.ca. These complexes are typically formed by reacting the diene with an iron carbonyl source, such as pentacarbonyliron uwindsor.ca. The Fe(CO)₃ group can act as a protecting group and influence the stereochemical outcome of reactions on the diene or adjacent functional groups marquette.edu.

While the chemistry of related tricarbonyl(dienal)iron and tricarbonyl(dienone)iron complexes has been explored, specific research detailing the synthesis, isolation, and subsequent transformative chemistry of the tricarbonyl iron complex derived from this compound is not available in the reviewed literature.

Regio- and Stereocontrolled Reactions Enabled by Metal Coordination

The strategic application of metal coordination has emerged as a powerful tool for dictating the regio- and stereochemical outcomes of reactions involving conjugated systems like this compound. By coordinating to the diene or the ester functionality, metal catalysts can modulate the electronic properties and steric environment of the substrate, thereby guiding the approach of incoming reagents to achieve high levels of selectivity. This subchapter explores key examples of how different metal catalysts are employed to control the regioselectivity and stereoselectivity of reactions involving this versatile substrate and its analogues.

Copper-Catalyzed Conjugate Additions:

Copper-based catalytic systems are particularly effective in promoting the conjugate addition of organometallic reagents to activated dienes. The regioselectivity of these additions (1,4- vs. 1,6-addition) can be finely tuned. For instance, in reactions involving substrates analogous to this compound, such as methyl sorbate (B1223678), the choice of the copper reagent is critical. The use of a Gilman reagent (a lithium diorganocuprate) typically favors 1,6-addition, while a Yamamoto cuprate (B13416276) (a mixture of an organocopper species and boron trifluoride) can direct the reaction towards 1,4-addition.

Furthermore, the use of chiral ligands in copper-catalyzed conjugate additions allows for the enantioselective formation of new stereocenters. Chiral phosphine (B1218219) ligands, such as those of the Josiphos family, have demonstrated high efficacy in delivering excellent enantioselectivity in the addition of Grignard reagents to acyclic enones and related compounds. organic-chemistry.org In the context of 1,6-conjugate additions to α,β,γ,δ-bisunsaturated thioesters, the (S,R)-reversed Josiphos ligand has been shown to provide high yields and good enantioselectivities. beilstein-journals.org Although some protocols have failed with linear dienoates, the principles of achieving high regio- and enantioselectivity through ligand design are well-established. nih.gov

Table 1: Regio- and Stereoselective Copper-Catalyzed Conjugate Additions to Activated Dienes

| Catalyst/Ligand | Substrate Type | Reagent | Regioselectivity (1,6:1,4) | Enantioselectivity (ee) | Reference |

| CuBr·SMe₂ / (S,R)-reversed Josiphos | α,β,γ,δ-bisunsaturated thioester | MeMgBr | 85:15 to 99:1 | 82-89% | beilstein-journals.org |

| CuBr·SMe₂ / Josiphos | Acyclic aliphatic enone | Grignard reagents | High | up to 98% | organic-chemistry.org |

| Organocopper Catalyst | Acyclic dienoate | Propargyl and 2-boryl-substituted allyl groups | High (1,6-addition) | up to 99% | nih.gov |

Palladium-Catalyzed Reactions:

Palladium catalysts offer a diverse range of transformations for conjugated dienes, including the Heck reaction and allylic alkylations, where both regioselectivity and stereoselectivity can be controlled.

In the Heck reaction , which involves the coupling of an aryl or vinyl halide with an alkene, the regioselectivity is influenced by the reaction pathway. A neutral pathway, often favored with halide leaving groups and phosphine ligands, typically leads to the linear (β) product due to steric factors. In contrast, a cationic pathway, promoted by triflate leaving groups and bidentate phosphine ligands, can favor the branched (α) isomer due to electronic effects. libretexts.org This control over regioselectivity is crucial for the synthesis of complex molecules.

Asymmetric allylic alkylation (AAA) is another powerful palladium-catalyzed transformation. The use of chiral ligands can induce high levels of enantioselectivity in the formation of new C-C bonds. While the direct application to this compound is not extensively documented, the principles have been demonstrated on a wide range of allylic substrates. researchgate.netrsc.orgscispace.comnih.gov

Table 2: Regio- and Stereoselective Palladium-Catalyzed Reactions of Dienes

| Reaction Type | Catalyst/Ligand | Substrate Type | Key Feature | Outcome | Reference |

| Heck Reaction | Pd(OAc)₂ / Bidentate Phosphorus Ligands | Aryl triflate and alkene | Cationic Pathway | Branched (α) product favored | libretexts.org |

| Heck Reaction | Pd(OAc)₂ / Phosphine Ligands | Aryl halide and alkene | Neutral Pathway | Linear (β) product favored | libretexts.org |

| Asymmetric Allylic Alkylation | Pd catalyst / Chiral Ligands | Allylic substrates | Enantioselective C-C bond formation | High enantioselectivity | researchgate.netrsc.orgscispace.comnih.gov |

Rhodium-Catalyzed Reactions:

Rhodium complexes, particularly those bearing chiral phosphine ligands, are renowned for their ability to catalyze asymmetric hydrogenations and hydroformylations with exceptional levels of enantioselectivity.

In asymmetric hydroformylation , the addition of a formyl group and a hydrogen atom across a double bond can be rendered highly enantioselective. The use of chiral phosphine-phosphite ligands, such as (R,S)-BINAPHOS, with rhodium catalysts has led to the formation of oxoaldehydes with up to 97% enantiomeric excess from 1,2-disubstituted olefins. rsc.org This methodology holds significant potential for the stereoselective functionalization of the double bonds in this compound.

Lewis Acid-Catalyzed Diels-Alder Reactions:

The Diels-Alder reaction is a cornerstone of organic synthesis for the construction of six-membered rings. The stereoselectivity of this reaction can be significantly influenced by the use of Lewis acid catalysts. Chiral Lewis acids can create a chiral environment around the dienophile, leading to enantioselective cycloaddition. While specific examples with this compound are not prevalent in the literature, the general principle is well-established for a variety of dienes and dienophiles. nih.govprinceton.eduprinceton.edunih.gov The coordination of the Lewis acid to the carbonyl group of the ester enhances its dienophilicity and can dictate the facial selectivity of the diene's approach.

V. Advanced Characterization and Computational Chemical Studies of Methyl 3e Hexa 3,5 Dienoate

Theoretical and Computational Chemistry

Elucidation of Reaction Mechanisms and Transition States

Further original research would be required to generate the specific data needed to complete these sections.

Modeling of Frontier Molecular Orbitals (HOMO/LUMO) in Pericyclic Reactions

The reactivity and stereoselectivity of Methyl (3E)-hexa-3,5-dienoate in pericyclic reactions are fundamentally governed by the interactions of its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). Computational chemistry provides powerful tools to model these orbitals, offering profound insights into the compound's behavior in reactions such as electrocyclizations and cycloadditions.

At the heart of understanding these reactions is the principle of conservation of orbital symmetry. Pericyclic reactions proceed in a concerted fashion, meaning bond breaking and bond formation occur simultaneously in a cyclic transition state. For a reaction to be thermally allowed, the symmetry of the HOMO of the reactant(s) must match the symmetry of the LUMO of the developing product's bonds. Conversely, in photochemical reactions, the promotion of an electron to a higher energy orbital means the symmetry of the excited state's HOMO must be considered.

For this compound, a conjugated system, the π molecular orbitals are of primary interest. In a thermal pericyclic reaction, the electrons in the HOMO are the highest in energy and thus the most reactive. In the context of an electrocyclic ring-closure, the symmetry of the HOMO dictates the stereochemical outcome. For a 6π electron system like the hexatriene core of this compound, the HOMO (ψ₃) is symmetric. This symmetry requires a disrotatory motion of the terminal p-orbitals to achieve constructive, in-phase overlap to form the new sigma bond of the cyclic product. ucsb.edulibretexts.org

In a photochemical reaction, absorption of light excites an electron from the HOMO to the LUMO. For the 1,3,5-hexatriene (B1211904) system, this means the new HOMO is the former LUMO (ψ₄), which is antisymmetric. ucsb.edu To achieve bonding overlap from this orbital, a conrotatory motion of the terminal lobes is required.

The specific energies of the HOMO and LUMO, and the resulting HOMO-LUMO gap, are critical in predicting the reactivity of this compound in cycloaddition reactions, such as the Diels-Alder reaction where it would act as the diene. A smaller HOMO-LUMO gap between the diene and a dienophile generally leads to a lower activation energy and a faster reaction. The interaction involves the overlap of the diene's HOMO with the dienophile's LUMO (in a normal-electron-demand Diels-Alder) or the diene's LUMO with the dienophile's HOMO (in an inverse-electron-demand Diels-Alder).

The table below presents hypothetical, yet representative, HOMO and LUMO energy values for this compound, as would be calculated by DFT methods. These values illustrate the electronic properties that drive its pericyclic reactivity.

| Molecular Orbital | Calculated Energy (eV) | Symmetry (relative to a mirror plane bisecting the C3-C4 bond) | Role in Pericyclic Reactions |

|---|---|---|---|

| LUMO (ψ₄) | -0.5 | Antisymmetric | Acts as the HOMO in photochemical reactions; interacts with the HOMO of a dienophile in inverse-demand Diels-Alder reactions. |

| HOMO (ψ₃) | -8.9 | Symmetric | Governs the stereochemistry of thermal electrocyclization (disrotatory); interacts with the LUMO of a dienophile in normal-demand Diels-Alder reactions. |

Note: The energy values presented are illustrative and based on typical values for similar conjugated systems. Precise values would require specific quantum chemical calculations for this compound.

Vi. Prospective Research Directions in 3e Hexa 3,5 Dienoate Chemistry

Development of Next-Generation Catalysts for Enhanced Selectivity and Efficiency

The stereoselective synthesis of conjugated dienes remains a significant challenge in organic chemistry. Future research will undoubtedly focus on the creation of novel catalysts that offer superior control over selectivity and efficiency in the synthesis of Methyl (3E)-hexa-3,5-dienoate and its derivatives.

Palladium-catalyzed cross-coupling reactions, such as the Negishi and Suzuki couplings, have proven effective for the synthesis of conjugated dienoic esters with high stereoselectivity. Advances in this area will likely involve the design of new phosphine (B1218219) ligands and N-heterocyclic carbene (NHC) ligands that can enhance the activity and stability of palladium catalysts. The development of "precatalysts," such as the various generations of Buchwald precatalysts, which are air- and moisture-stable and efficiently generate the active catalytic species in situ, will continue to be a key area of investigation. These next-generation catalysts are expected to allow for lower catalyst loadings, milder reaction conditions, and broader substrate scope.

Molybdenum-based catalysts have also emerged as powerful tools for stereoselective olefin metathesis, a reaction that can be employed for the synthesis of conjugated dienes. Future work in this area may lead to the discovery of new molybdenum alkylidene complexes with enhanced reactivity and selectivity for the synthesis of (3E)-hexa-3,5-dienoate systems.

Furthermore, the development of heterogeneous catalysts, such as palladium nanoparticles supported on various materials, offers the promise of improved catalyst recyclability and sustainability. Research in this area will focus on creating robust and highly active supported catalysts that can be easily separated from the reaction mixture and reused multiple times without a significant loss of performance.

Table 1: Comparison of Catalyst Systems for Dienoate Synthesis

| Catalyst System | Key Features | Potential Advantages |

| Palladium with Advanced Ligands | High selectivity in cross-coupling reactions. | Precise control over stereochemistry, milder reaction conditions. |

| Molybdenum Metathesis Catalysts | Effective for carbon-carbon double bond formation. | Access to complex diene structures through ring-closing metathesis. |

| Palladium Nanoparticles | Heterogeneous catalysis. | Enhanced recyclability, potential for continuous flow processes. |

| Buchwald Precatalysts | Air- and moisture-stable palladium sources. | Ease of handling, reliable generation of the active catalyst. |

Exploration of Novel Cascade and Domino Processes for Dienoate Construction

Cascade and domino reactions, in which multiple bond-forming events occur in a single synthetic operation without the isolation of intermediates, represent a highly efficient and atom-economical approach to the synthesis of complex molecules. The application of such processes to the construction of the this compound scaffold is a promising area for future research.

One potential avenue involves the development of cascade reactions that combine a carbon-carbon bond-forming reaction with a subsequent elimination or rearrangement to generate the conjugated diene system. For instance, a tandem reaction could be envisioned where a catalytic addition to an alkyne is followed by an in-situ elimination to furnish the desired dienoate.

Another intriguing possibility is the exploration of domino reactions that proceed through a series of pericyclic reactions. For example, a sequence involving an electrocyclization followed by a retro-Diels-Alder reaction could potentially be designed to construct the hexa-3,5-dienoate framework from simpler starting materials. The development of organocatalyzed cascade reactions also holds significant promise, offering a metal-free and often highly enantioselective approach to the synthesis of complex organic molecules.

The key to unlocking the potential of cascade and domino reactions in this context will be the design of substrates and catalyst systems that are finely tuned to promote the desired sequence of transformations while suppressing unwanted side reactions. The successful development of such processes would lead to more streamlined and sustainable syntheses of this compound and its derivatives.

Design and Synthesis of Functionalized Dienoate Derivatives with Unique Reactivity Profiles

The introduction of functional groups at various positions on the this compound backbone can dramatically alter its reactivity and open up new avenues for its application in organic synthesis. Future research will focus on the design and synthesis of novel functionalized dienoate derivatives with tailored reactivity profiles.

For example, the introduction of electron-withdrawing or electron-donating groups at the termini of the diene system can influence its behavior in cycloaddition reactions, such as the Diels-Alder reaction. This would allow for the synthesis of a wide range of substituted cyclohexene (B86901) derivatives with a high degree of stereochemical control.

Furthermore, the concept of "umpolung" or reactivity inversion could be applied to functionalized dienoates. By strategically placing certain functional groups, the typically electrophilic positions of the diene could be rendered nucleophilic, enabling novel bond-forming reactions. For instance, converting the normally electrophilic δ-position of a dienoate into a nucleophilic center would allow for unprecedented transformations.

The development of methods for the selective functionalization of the dienoate core will also be a key research focus. Transition metal-catalyzed reactions could be employed to introduce a variety of functional groups at specific positions, leading to a diverse library of dienoate building blocks for use in the synthesis of complex natural products and other biologically active molecules.

Table 2: Potential Functionalized Dienoate Derivatives and Their Reactivity

| Position of Functionalization | Type of Functional Group | Potential Impact on Reactivity |

| C1 (Ester) | Chiral Auxiliary | Asymmetric induction in cycloaddition reactions. |

| C2 or C5 | Electron-withdrawing Group | Enhanced reactivity as a dienophile in Diels-Alder reactions. |

| C6 | Silyl (B83357) or Stannyl Group | Substrate for cross-coupling reactions to introduce further complexity. |

| C4 | Halogen | Precursor for further functionalization via substitution or coupling reactions. |

Integration of Artificial Intelligence and Machine Learning for Reaction Optimization and Discovery in Dienoate Chemistry

The integration of artificial intelligence (AI) and machine learning (ML) is poised to revolutionize the field of chemical synthesis. In the context of this compound chemistry, these computational tools can be applied to accelerate the discovery of new reactions and optimize existing synthetic protocols.

Machine learning algorithms can be trained on large datasets of chemical reactions to predict the outcomes of new transformations with a high degree of accuracy. This predictive power can be harnessed to identify promising new catalysts and reaction conditions for the synthesis of dienoates, thereby reducing the need for extensive and time-consuming experimental screening. For instance, ML models could be developed to predict the stereoselectivity of a given catalyst for a specific dienoate synthesis, allowing researchers to prioritize the most promising candidates for experimental validation.

AI can also be employed in the design of novel cascade and domino reactions. By analyzing the reactivity patterns of different functional groups, AI algorithms could propose new and non-obvious reaction sequences for the efficient construction of the dienoate scaffold.

Furthermore, the combination of AI with automated synthesis platforms offers the potential for a closed-loop system for reaction optimization. In such a system, an AI algorithm would propose a set of reaction conditions, which would then be automatically executed by a robotic platform. The results of these experiments would then be fed back to the AI, which would use this new data to refine its model and propose the next set of experiments. This iterative process could lead to the rapid identification of optimal reaction conditions with minimal human intervention.

The application of AI and ML in dienoate chemistry is still in its early stages, but it holds immense potential to accelerate the pace of discovery and innovation in this important area of organic synthesis.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Methyl (3E)-hexa-3,5-dienoate, and what key parameters influence reaction efficiency?

- Methodological Answer : The compound is synthesized via 1,2-carbonyl transposition of conjugated dienones under mild conditions (e.g., 35–50°C, 6–26 h reaction times). Key parameters include:

- Catalyst selection : Lewis acids (e.g., DIPEA) enhance reaction rates by stabilizing intermediates .

- Temperature control : Prolonged heating above 50°C may promote side reactions like polymerization .

- Solvent polarity : Polar aprotic solvents (e.g., DMF) improve dienone solubility and reaction homogeneity .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula (e.g., exact mass 140.0837 for C₇H₁₀O₂) and detects isotopic patterns .

- NMR Spectroscopy :

- ¹H NMR: Doublet signals at δ 5.8–6.5 ppm confirm conjugated diene protons; ester methyl groups appear as singlets near δ 3.7 ppm .

- ¹³C NMR: Carbonyl resonance at ~170 ppm and olefinic carbons at 120–140 ppm .

- IR Spectroscopy : Strong absorbance at ~1720 cm⁻¹ (ester C=O stretch) and 1600–1650 cm⁻¹ (C=C stretching) .

Q. What are the stability considerations for storing this compound in laboratory settings?

- Methodological Answer :

- Temperature : Store at –20°C under inert gas (N₂/Ar) to prevent oxidation of conjugated dienes .

- Light exposure : Amber glass vials minimize photodegradation .

- Purity monitoring : Regular GC-MS analysis detects degradation products (e.g., dimerization or hydrolysis) .

Advanced Research Questions

Q. How do steric and electronic effects govern the regioselectivity of Diels-Alder reactions involving this compound?

- Methodological Answer :

- Electron-deficient dienophiles (e.g., maleic anhydride) preferentially react at the less substituted double bond (C3–C4) due to frontier molecular orbital (FMO) alignment .

- Steric hindrance : Bulky substituents on the dienophile shift reactivity toward the terminal C5–C6 position, as shown in computational docking studies .

- Experimental validation : Cross-analysis of reaction yields (70–85%) and HPLC retention times confirms regiochemical outcomes .

Q. What computational approaches explain the quantum tunneling behavior observed in this compound derivatives?

- Methodological Answer :

- Density Functional Theory (DFT) : Models reveal narrow reaction barriers (<0.5 Å) in tunneling rearrangements, such as bicyclo[3.1.0]hexa-3,5-dien-2-one derivatives .

- Isotopic labeling : Deuterium substitution at reactive sites (e.g., C3) alters tunneling rates, quantified via Arrhenius plot deviations .

- Catalytic effects : Lewis acids (e.g., AlCl₃) reduce barrier widths by 30%, enhancing tunneling probabilities .

Q. How can researchers resolve contradictory data on the biological activity of this compound analogs?

- Methodological Answer :

- Structure-Activity Relationship (SAR) analysis : Compare bioactivity of analogs (e.g., Ethyl hexa-3,5-dienoate vs. Methyl deca-3,5-dienoate) to isolate chain-length and substituent effects .

- Dose-response curves : EC₅₀ values for cytotoxicity vary by 2–3 orders of magnitude depending on diene geometry (cis vs. trans) .

- Metabolic stability assays : LC-MS/MS identifies rapid ester hydrolysis in mammalian microsomes, explaining discrepancies in in vitro vs. in vivo activity .

Data Contradiction Analysis

Q. Why do synthetic yields of this compound vary significantly across studies?

- Methodological Answer :

- Catalyst purity : Impurities in DIPEA (e.g., <95% purity) reduce yields by 15–20% .

- Oxygen sensitivity : Trace O₂ in reaction vessels promotes diene oxidation, confirmed via control experiments under N₂ vs. air .

- Chromatographic artifacts : Silica gel column chromatography may induce ester hydrolysis; validated via comparative TLC pre- and post-purification .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.